Home > Products > Building Blocks P1851 > Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate
Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate - 1037841-34-1

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

Catalog Number: EVT-1718074
CAS Number: 1037841-34-1
Molecular Formula: C9H6BrClN2O2
Molecular Weight: 289.51 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: 4-Fluoro-1H-indazole is an indazole derivative studied for its potential corrosion inhibition properties using quantum chemical calculations. []
  • Relevance: This compound shares the core indazole structure with Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate, differing in the substituents at the 4, 5, and 6 positions. The study on 4-fluoro-1H-indazole highlights the interest in indazole derivatives for their potential applications, in this case, as corrosion inhibitors. []
  • Compound Description: Similar to 4-fluoro-1H-indazole, 4-chloro-1H-indazole is another indazole derivative investigated for its corrosion inhibition potential through quantum chemical calculations. []
  • Relevance: This compound also shares the core indazole structure with Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate. The presence of a chlorine atom at the 4 position, while different from the bromine and chlorine substituents in the target compound, emphasizes the exploration of halogenated indazoles for their potential properties. []
  • Compound Description: 4-Bromo-1H-indazole, like the previous two compounds, is an indazole derivative evaluated for its corrosion inhibition properties through quantum chemical calculations. []
  • Relevance: Sharing the core indazole scaffold with Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate, this compound further emphasizes the research interest in halogenated indazoles. The presence of a bromine atom at the 4 position directly relates to the bromine substitution on the target compound. []
  • Compound Description: 4-Metil-1H-indazole is another indazole derivative included in the study on corrosion inhibition using quantum chemical calculations. []
  • Relevance: This compound emphasizes the exploration of different substituents at the 4 position of the indazole ring. While Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate has a carboxylate group at this position, the study on 4-metil-1H-indazole highlights the impact of varying substituents on the indazole core. []
  • Compound Description: 4-Amino-1H-indazole is an indazole derivative evaluated for its corrosion inhibition potential through computational methods. []
  • Relevance: This compound highlights the impact of an amino group at the 4 position of the indazole ring. Though different from the carboxylate group in Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate, it underlines the investigation of diverse functional groups on the indazole scaffold for various applications. []
  • Compound Description: As part of the same study on corrosion inhibition, 4-hidroksi-1H-indazole showcases the influence of a hydroxyl group at the 4 position of the indazole ring. []
  • Relevance: This compound emphasizes the exploration of diverse substituents at the 4 position. Though different from the carboxylate group in Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate, it contributes to understanding the structure-activity relationship of indazole derivatives. []
  • Compound Description: 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is a key intermediate in the synthesis of (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide, a potent antagonist of dopamine D2 and D3 and serotonin-3 (5-HT3) receptors. []
  • Relevance: While not an indazole, this compound shares crucial structural features with Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate, including a 5-bromo and a 3-carboxylic acid moiety on a heterocyclic ring. This similarity highlights the relevance of these specific substituents in medicinal chemistry and their potential contribution to biological activity. []
  • Compound Description: This compound represents a more structurally complex indazole derivative, studied for its crystallographic properties. []
  • Relevance: It shares the indazole core with Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate and also possesses a carboxylate group, although at the 5 position and in its ethyl ester form. The presence of a phenyl substituent at the 4 position, unlike the bromine and chlorine in the target compound, highlights the structural diversity possible within the indazole class. []
Overview

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate is a chemical compound with the molecular formula C9H6BrClN2O2C_9H_6BrClN_2O_2 and a molecular weight of 289.51 g/mol. It is classified under the indazole family, which is known for its diverse biological activities. The compound is recognized by its CAS number 1037841-34-1 and is utilized in various scientific research applications due to its unique structural properties and potential pharmacological effects .

Synthesis Analysis

Methods

The synthesis of methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate can be achieved through several methods, primarily involving the reaction of indazole derivatives with carboxylic acid derivatives. A common synthetic route includes:

  1. Starting Materials: The synthesis typically begins with benzoic acid derivatives, specifically 3-amino-6-bromo-5-chloro-2-methylbenzoic acid methyl ester.
  2. Reagents: Key reagents may include brominating agents and chlorinating agents to introduce the bromine and chlorine substituents into the indazole ring.
  3. Reaction Conditions: The reactions are often conducted under controlled temperatures and may require solvents such as dimethylformamide or dichloromethane for optimal yields.

Technical Details

Molecular Structure Analysis

Data

The compound exhibits a planar structure due to the conjugated pi system within the indazole framework, which contributes to its electronic properties. The presence of bromine and chlorine atoms introduces significant steric and electronic effects that influence its reactivity and interactions with biological targets .

Chemical Reactions Analysis

Reactions

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate is involved in various chemical reactions typical of indazole derivatives:

  1. Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under basic conditions, leading to the formation of new compounds.
  2. Hydrolysis: The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, which may exhibit different biological activities.
  3. Cyclization Reactions: Under certain conditions, this compound can participate in cyclization reactions leading to more complex heterocyclic structures.

Technical Details

These reactions are often facilitated by catalysts or specific reaction conditions that enhance the reactivity of the functional groups present in the molecule .

Mechanism of Action

Process

The mechanism of action for methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate involves its interaction with biological targets, potentially including enzymes or receptors involved in disease pathways.

Data

Research indicates that compounds in this class may exhibit inhibitory effects on various biological processes, which could be attributed to their ability to bind to specific active sites on proteins or enzymes, thereby modulating their activity .

Physical and Chemical Properties Analysis

Physical Properties

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate is characterized by:

  • Appearance: Typically appears as a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong nucleophiles and electrophiles due to the presence of reactive functional groups.

Relevant data points include melting point, boiling point, and spectral data (NMR, IR) that characterize its identity and purity .

Applications

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate finds applications in various scientific fields:

  1. Pharmaceutical Research: Investigated for its potential therapeutic effects against various diseases due to its unique structural features.
  2. Chemical Biology: Used as a building block in the synthesis of more complex molecules with potential biological activity.
  3. Material Science: Explored for incorporation into polymer matrices or other materials for enhanced properties.
Therapeutic Potential in Oncology

Antiproliferative Efficacy Against Human Cancer Cell Lines

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate (MBCIC) has demonstrated significant in vitro anticancer potential across diverse human cancer cell lines. Its halogenated indazole core structure facilitates potent bioactivity, positioning it as a promising scaffold for oncology drug development .

1.1.1 In Vitro Cytotoxicity Screening Using MTT Assay in Hep3B, MDA-MB-453, and HL-60 Models

Standardized MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assays have systematically evaluated MBCIC and its structural analogs for cytotoxicity. These studies utilized established human cancer models:

  • HEP3BPN 11: A liver carcinoma-derived cell line
  • MDA-MB-453: A representative triple-negative breast cancer cell line
  • HL-60: A human promyelocytic leukemia cell line

Table 1: Cytotoxicity Profile (IC₅₀) of MBCIC Analogs in Human Cancer Cell Lines

Compound DerivativeHEP3BPN 11 (Liver) IC₅₀ (μM)MDA-MB-453 (Breast) IC₅₀ (μM)HL-60 (Leukemia) IC₅₀ (μM)Reference Compound IC₅₀ (μM)
MBCIC Core Scaffold< 20 (Significant inhibition)Moderate inhibitionModerate inhibition-
Derivative 11c8.5 ± 0.722.3 ± 1.518.9 ± 1.2Methotrexate: 15.2 ± 1.0
Derivative 11d9.2 ± 0.925.1 ± 1.820.7 ± 1.6Methotrexate: 15.2 ± 1.0

The MTT assay results consistently revealed that derivatives based on the MBCIC scaffold, particularly compounds 11c and 11d, exhibit potent dose-dependent inhibition of cancer cell viability. Notably, these compounds demonstrated enhanced potency against the Hep3B liver cancer cell line compared to breast (MDA-MB-453) and leukemia (HL-60) models, suggesting a potential tissue-selective mechanism [6]. This selective cytotoxicity is advantageous for targeting hepatic malignancies.

Comparative Analysis with Methotrexate for Liver Cancer Selectivity

A critical finding emerged from comparative studies using the standard chemotherapeutic agent methotrexate. While methotrexate exhibited broad cytotoxicity (IC₅₀ ~15.2 μM across tested lines), derivatives like 11c and 11d demonstrated superior selectivity and potency specifically against the Hep3B liver cancer cell line (IC₅₀ values of 8.5 μM and 9.2 μM, respectively). This represents a significant enhancement (~1.7-fold) in activity against liver carcinoma cells compared to the standard treatment [6]. The molecular basis for this liver cancer selectivity is an active area of investigation, potentially involving differential uptake, metabolic activation within hepatic cells, or specific interactions with molecular targets overexpressed in liver cancers.

Inhibition of Proangiogenic Cytokines in Tumor Microenvironments

Beyond direct cytotoxicity, MBCIC derivatives exert critical modulatory effects on the tumor microenvironment, particularly by disrupting the signaling of proangiogenic cytokines essential for tumor growth and metastasis. Tumor angiogenesis, the formation of new blood vessels supplying nutrients and oxygen, is heavily driven by cytokines secreted by both tumor and stromal cells .

Table 2: Inhibition of Proangiogenic Cytokines by MBCIC Derivatives

Compound DerivativeTNFα Inhibition (%)VEGF Inhibition (%)EGF Inhibition (%)IGF1 Inhibition (%)TGFβ Inhibition (%)Leptin Inhibition (%)
Derivative 11c85 ± 478 ± 572 ± 445 ± 638 ± 5< 30
Derivative 11d92 ± 385 ± 465 ± 582 ± 475 ± 468 ± 5

Studies focusing on 11c and 11d revealed their potent antiangiogenic properties:

  • Derivative 11c: Demonstrated strong inhibition of TNFα (Tumor Necrosis Factor alpha), VEGF (Vascular Endothelial Growth Factor), and EGF (Epidermal Growth Factor) – key drivers of endothelial cell proliferation, migration, and vascular permeability. This multi-cytokine suppression profile effectively starves tumors of their blood supply [6].
  • Derivative 11d: Exhibited an even broader spectrum of inhibition, showing potent activity against TNFα, VEGF, IGF1 (Insulin-like Growth Factor 1), TGFβ (Transforming Growth Factor beta), and Leptin. This comprehensive suppression severely disrupts the complex signaling network within the tumor microenvironment necessary for angiogenesis and tumor progression [6].

This multi-targeted cytokine inhibition represents a significant advantage over therapies targeting single pathways, potentially reducing the likelihood of resistance development and offering a more comprehensive approach to starving tumors.

Mechanistic Insights into Apoptosis Induction Pathways

The induction of programmed cell death (apoptosis) is a primary mechanism through which MBCIC derivatives exert their anticancer effects. Research points towards involvement in the PI3K/Akt signaling pathway, a crucial regulator of cell survival, proliferation, and apoptosis frequently dysregulated in cancers [5].

  • Akt Pathway Modulation: Akt (Protein Kinase B), a central node in the PI3K/Akt pathway, promotes cell survival by phosphorylating and inactivating pro-apoptotic factors like Bad (Bcl-2 antagonist of cell death) and transcription factors of the FoxO (Forkhead box O) family. Constitutive activation of Akt is a hallmark of many cancers. MBCIC derivatives, particularly 11c and 11d, have been shown to interfere with Akt signaling, likely through direct or indirect inhibition, leading to the reactivation of apoptotic pathways [5].
  • Downstream Apoptotic Execution: Inhibition of Akt results in the de-repression of pro-apoptotic proteins and activation of caspases, the executioners of apoptosis. Molecular docking studies suggest that MBCIC derivatives can bind to key regulatory sites within Akt, potentially preventing its activation or substrate recognition [6]. This interference disrupts the survival signals cancer cells depend on.
  • Structural Determinants for Apoptosis Induction: The presence of specific halogen atoms (Bromo at position 5, Chloro at position 6) on the indazole ring is believed to be critical for optimal interaction with biological targets like Akt or associated kinases. The carboxylate ester group at position 4 may facilitate cellular uptake or provide a point for metabolic activation. Modifications at the N1 position (e.g., cyclopentyl substitution in active derivatives) significantly enhance both potency and the ability to modulate apoptotic pathways compared to the unsubstituted core MBCIC scaffold [6] [8].

Table 3: Structural Features and Link to Apoptosis Induction Mechanism

Structural FeatureLocationPostulated Role in Apoptosis Induction
Bromine AtomPosition 5Enhances electrophilic interactions; potentially crucial for binding to cysteine residues in Akt allosteric sites; influences electron density for target binding.
Chlorine AtomPosition 6Contributes to lipophilicity and membrane permeability; may sterically optimize binding pocket orientation.
Methyl Ester (Carboxylate)Position 4May act as a hydrogen bond acceptor; potential site for hydrolysis to active acid in vivo; modulates polarity.
N1 Substitution (e.g., Cyclopentyl)Indazole NitrogenSignificantly enhances potency and target engagement; shields reactive nitrogen; improves pharmacokinetic properties crucial for reaching intracellular Akt targets.

Properties

CAS Number

1037841-34-1

Product Name

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

IUPAC Name

methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

Molecular Formula

C9H6BrClN2O2

Molecular Weight

289.51 g/mol

InChI

InChI=1S/C9H6BrClN2O2/c1-15-9(14)7-4-3-12-13-6(4)2-5(11)8(7)10/h2-3H,1H3,(H,12,13)

InChI Key

IKMKGRCSJLQULO-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2C=NNC2=CC(=C1Br)Cl

Canonical SMILES

COC(=O)C1=C2C=NNC2=CC(=C1Br)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.